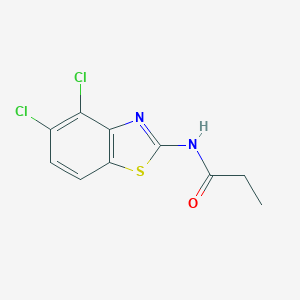![molecular formula C20H22N2O5 B251324 N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide, also known as MPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPD is a chemical compound that belongs to the class of benzodioxoles and has a molecular weight of 371.46 g/mol.
Mecanismo De Acción
The mechanism of action of N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to interact with the Aβ aggregates by forming a complex with them. This interaction leads to a change in the fluorescence of this compound, which can be detected using spectroscopy. This compound has also been shown to interact with serotonin receptors, leading to the development of selective antagonists.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal effect on biochemical and physiological processes. However, it has been shown to interact with Aβ aggregates and serotonin receptors, leading to changes in fluorescence and receptor activity, respectively. This compound has also been shown to be non-toxic and non-cytotoxic, making it a suitable candidate for use in research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its ability to detect the presence of Aβ aggregates with high sensitivity and specificity. This compound is also easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using this compound is its limited solubility in water, which can affect its ability to interact with certain targets.
Direcciones Futuras
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has shown great potential in various fields of scientific research. In the future, it can be used as a tool for the diagnosis and treatment of Alzheimer's disease and cancer. This compound can also be used in the development of selective serotonin receptor antagonists for the treatment of various neurological disorders. In addition, further research can be conducted to improve the solubility of this compound in water, which can enhance its potential applications in research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been extensively used in various fields, including the detection of Aβ aggregates, the development of selective serotonin receptor antagonists, and the diagnosis of cancer. This compound has minimal effects on biochemical and physiological processes and is non-toxic and non-cytotoxic. This compound has several advantages and limitations for lab experiments, and future research can be conducted to enhance its potential applications. Overall, this compound is a promising compound that can be used as a tool for scientific research in various fields.
Métodos De Síntesis
The synthesis of N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 3-methoxy-4-(pentanoylamino)phenylboronic acid and 1,3-benzodioxole-5-carboxylic acid in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere and in the presence of a base. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe to detect the presence of amyloid beta (Aβ) aggregates, which are implicated in Alzheimer's disease. This compound has also been used as a ligand in the development of selective serotonin receptor antagonists. In addition, this compound has been used in the development of imaging agents for the diagnosis of cancer.
Propiedades
Fórmula molecular |
C20H22N2O5 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O5/c1-3-4-5-19(23)22-15-8-7-14(11-17(15)25-2)21-20(24)13-6-9-16-18(10-13)27-12-26-16/h6-11H,3-5,12H2,1-2H3,(H,21,24)(H,22,23) |
Clave InChI |
CLPPCSHQQGAJLU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251264.png)
![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)
![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)
